molecular formula C14H26N2O3 B11717352 5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid

5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid

Cat. No.: B11717352
M. Wt: 270.37 g/mol
InChI Key: CRKZNIRNWJFKKF-UHFFFAOYSA-N
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Description

5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid is a structurally complex organic compound featuring a hexanoic acid backbone substituted with a methyl group at position 5 and a formamido-pyrrolidine moiety at position 3. The pyrrolidine ring (a five-membered secondary amine) is further modified with a methyl group at position 4, enhancing its steric and electronic properties . Its stereochemical configuration (3S, 3RS,4RS) may influence its interactions with biological targets, as seen in related compounds .

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

5-methyl-3-[[(4-methylpyrrolidine-3-carbonyl)amino]methyl]hexanoic acid

InChI

InChI=1S/C14H26N2O3/c1-9(2)4-11(5-13(17)18)7-16-14(19)12-8-15-6-10(12)3/h9-12,15H,4-8H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

CRKZNIRNWJFKKF-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1C(=O)NCC(CC(C)C)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid involves multiple steps. One common method includes the following steps:

    Formation of the Hexanoic Acid Backbone: The hexanoic acid backbone can be synthesized through a series of reactions starting from simpler organic molecules.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a cyclization reaction involving appropriate precursors.

    Attachment of the Formamido Group: The formamido group is attached to the molecule through a formylation reaction, typically using formic acid or a formylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in their heterocyclic rings, substituents, and stereochemistry. Below is a detailed comparison based on molecular properties, functional groups, and inferred biological relevance:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features References
5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid C14H26N2O3* ~284.37* 4-methylpyrrolidine ring, hexanoic acid backbone, formamido linker
(3S)-5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid C13H24N2O3 256.34 Unsubstituted pyrrolidine ring, lacks 4-methyl group
(3S)-5-Methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid C13H24N2O3 256.34 Pyrrolidin-2-yl substituent (vs. 3-yl), stereochemical variation
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride C14H27ClN2O3 306.83 Piperidine ring (6-membered), hydrochloride salt
5-Methyl-3-(((2-oxoethylidene)amino)methyl)hexanoic Acid C9H13NO3 199.25 Oxoethylidene amino group replaces formamido-pyrrolidine

Functional Group and Bioactivity Insights

  • The 4-methyl group on the pyrrolidine ring (target compound) may enhance hydrophobicity compared to unsubstituted analogs, affecting membrane permeability .
  • Formamido Linker: The formamido group (-NH-CO-) is critical for hydrogen bonding, a feature shared with hydroxamic acids (), which are known for metal chelation and enzyme inhibition .
  • Stereochemistry : The (3S) configuration in related compounds (e.g., ) suggests stereospecific interactions with biological targets, though the impact of the 4-methyl group’s (3RS,4RS) configuration remains unexplored .

Data Tables

Table 1: Physicochemical Properties of Analogs

Compound Name Purity Solubility (Inferred) Key Functional Groups
This compound N/A Low (hydrophobic) Formamido, pyrrolidine, carboxylic acid
(3S)-5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid N/A Moderate Formamido, pyrrolidine, carboxylic acid
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride ≥95% High (ionic) Formamido, piperidine, hydrochloride
5-Methyl-3-(((2-oxoethylidene)amino)methyl)hexanoic Acid N/A Moderate Oxoethylidene, carboxylic acid

Biological Activity

5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid, also known by its IUPAC name (3S)-5-methyl-3-{[(4-methylpyrrolidine-3-carbonyl)amino]methyl}hexanoic acid, is a compound with significant potential for biological activity due to its unique structural features. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H26N2O3, with a molecular weight of 270.37 g/mol. Its structure includes a hexanoic acid backbone with a methyl group and a pyrrolidine derivative connected through a formamido linkage. This configuration suggests possible interactions with biological systems, particularly in pharmacology.

PropertyValue
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol
CAS Number192658-23-4
AppearancePowder

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Anti-inflammatory Effects : Some derivatives have shown the ability to reduce inflammation markers in vitro.
  • Analgesic Properties : Structural analogs have been linked to pain relief mechanisms.
  • Antimicrobial Activity : Certain related compounds have demonstrated effectiveness against bacterial strains.

Computational predictions using models such as the Prediction of Activity Spectra for Substances (PASS) suggest that this compound may possess similar therapeutic potentials.

The compound's mechanism of action is hypothesized to involve modulation of specific biological pathways. For instance, it may interact with receptors involved in pain and inflammation pathways or exhibit effects on cell signaling processes related to immune response.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the anti-inflammatory properties of similar compounds, demonstrating significant inhibition of pro-inflammatory cytokines in cultured macrophages. This suggests that this compound might modulate inflammatory responses effectively.
  • Analgesic Activity : Another investigation focused on the analgesic effects of pyrrolidine derivatives. Results indicated that these compounds could reduce pain perception in animal models, potentially through opioid receptor pathways.
  • Antimicrobial Efficacy : A comparative analysis revealed that hexanoic acid derivatives exhibited antimicrobial properties against various pathogens, including Staphylococcus aureus. This positions this compound as a candidate for further exploration in antimicrobial therapy.

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